3-(1-Hydroxyethyl)-2-methylphenol
Description
3-(1-Hydroxyethyl)-2-methylphenol is a phenolic compound characterized by a hydroxyl group (-OH) on the aromatic ring, a methyl group at position 2, and a hydroxyethyl group (-CH2CH2OH) at position 3. This structural configuration confers unique physicochemical properties, such as moderate polarity due to the hydroxyethyl substituent and steric hindrance from the methyl group.
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-(1-hydroxyethyl)-2-methylphenol |
InChI |
InChI=1S/C9H12O2/c1-6-8(7(2)10)4-3-5-9(6)11/h3-5,7,10-11H,1-2H3 |
InChI Key |
DKOKMNFNZGAMDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1O)C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxyethyl)-2-methylphenol can be achieved through several methods. One common approach involves the alkylation of 2-methylphenol (o-cresol) with ethylene oxide under basic conditions to introduce the hydroxyethyl group at the ortho position relative to the methyl group . The reaction typically requires a catalyst such as sodium hydroxide and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 3-(1-Hydroxyethyl)-2-methylphenol may involve continuous flow reactors to optimize yield and efficiency. The process parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxyethyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding ethyl derivative.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: 3-(1-Carboxyethyl)-2-methylphenol
Reduction: 3-(1-Ethyl)-2-methylphenol
Substitution: Various halogenated or nitrated derivatives depending on the reagents used.
Scientific Research Applications
3-(1-Hydroxyethyl)-2-methylphenol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other materials due to its reactivity and stability
Mechanism of Action
The mechanism of action of 3-(1-Hydroxyethyl)-2-methylphenol involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The phenolic hydroxyl group can undergo redox reactions, contributing to its antioxidant properties. These interactions can modulate cellular pathways and biochemical processes, making the compound valuable in therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The hydroxyethyl and methyl substituents on the phenol ring distinguish 3-(1-Hydroxyethyl)-2-methylphenol from structurally related compounds. Below is a comparative analysis based on substituent effects, reactivity, and applications:
Table 1: Structural and Functional Comparison
Key Comparisons
Solubility and Polarity The hydroxyethyl group in 3-(1-Hydroxyethyl)-2-methylphenol enhances polarity compared to 3,4-dimethylphenol, which lacks polar substituents . However, the chloro-substituted analog () exhibits reduced solubility due to the hydrophobic chlorine atom . The amino-substituted variant () demonstrates superior solubility in acidic media due to protonation of the amino group .
Chemical Reactivity
- The hydroxyethyl group in the target compound can undergo oxidation to form ketones or participate in esterification reactions.
- The chloro-substituted derivative () is more reactive in nucleophilic substitutions, making it suitable for synthesizing agrochemicals .
Biological and Industrial Applications 3-(1-Hydroxyethyl)-2-methylphenol may serve as a building block in drug synthesis, leveraging its balanced polarity. 3,4-Dimethylphenol is widely used in resin production and as a disinfectant, owing to its simplicity and low cost .
Research Findings and Data
Thermodynamic Stability
Computational studies (e.g., B3LYP/6-31G* methods in ) on similar phenolic derivatives suggest that electron-donating groups like -CH3 and -CH2CH2OH stabilize the aromatic ring through resonance and inductive effects .
Spectroscopic Data
While specific spectral data for 3-(1-Hydroxyethyl)-2-methylphenol are unavailable, analogous compounds (e.g., Cresol red in ) exhibit strong UV-Vis absorption due to extended conjugation, a property that could be extrapolated to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
